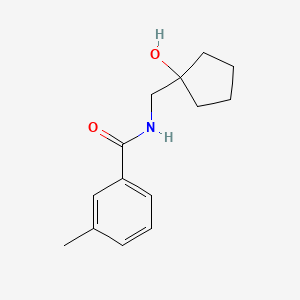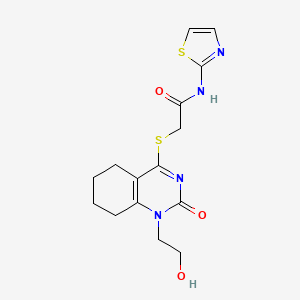
Ethyl 1-(3-(4-bromophenoxy)-2-hydroxypropyl)piperidine-4-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-Boc-piperidine-4-carboxylate is a heterocyclic building block . It’s also known as Ethyl 1-(tert-Butyloxycarbonyl)isonipecotate, Ethyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate, Piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester .
Synthesis Analysis
While specific synthesis information for your compound is not available, there are general methods for synthesizing similar compounds. For instance, a new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed . A variety of five-, six-, and seven-membered cyclic amines were synthesized in good to excellent yields .
Molecular Structure Analysis
The molecular structure of a similar compound, Ethyl N-Boc-piperidine-4-carboxylate, has an empirical formula of C13H23NO4 .
Chemical Reactions Analysis
In general, piperidines can undergo a variety of reactions. For example, a new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed .
Physical And Chemical Properties Analysis
For a similar compound, Ethyl N-Boc-piperidine-4-carboxylate, the refractive index is 1.458, the boiling point is 120-135 °C/0.5 mmHg, and the density is 1.046 g/mL at 25 °C .
Aplicaciones Científicas De Investigación
Synthesis and Polymer Applications
A foundational aspect of research on compounds like Ethyl 1-(3-(4-bromophenoxy)-2-hydroxypropyl)piperidine-4-carboxylate hydrochloride involves their synthesis and potential applications in creating novel polymers. Studies have focused on synthesizing novel ethylenes and copolymerizing them with styrene to explore their utility in various industrial applications. For example, Hussain et al. (2019) discussed the synthesis of ring-disubstituted isopropyl 2-cyano-3-phenyl-2-propenoates and their copolymerization with styrene, highlighting the potential for creating new materials with specific properties (Hussain et al., 2019).
Molecular Structure Analysis
Understanding the molecular and crystal structure of compounds similar to Ethyl 1-(3-(4-bromophenoxy)-2-hydroxypropyl)piperidine-4-carboxylate hydrochloride is crucial for their application in medicinal chemistry and material science. Kaur et al. (2012) provided insights into the crystal and molecular structures of related compounds, which can aid in the development of new drugs and materials with enhanced properties (Kaur et al., 2012).
Anticancer Agent Development
Another significant area of research is the exploration of compounds for potential therapeutic applications, such as anticancer agents. Rehman et al. (2018) discussed the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents, showcasing the potential medicinal applications of these compounds (Rehman et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 1-[3-(4-bromophenoxy)-2-hydroxypropyl]piperidine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO4.ClH/c1-2-22-17(21)13-7-9-19(10-8-13)11-15(20)12-23-16-5-3-14(18)4-6-16;/h3-6,13,15,20H,2,7-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHIFOAVNZFTBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC(COC2=CC=C(C=C2)Br)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[3-(4-bromophenoxy)-2-hydroxypropyl]piperidine-4-carboxylate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(1H-pyrazol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B2433408.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B2433409.png)


![4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile](/img/structure/B2433416.png)

![7-Benzyl-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2433419.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2433425.png)
![Lithium;(1S,3R)-3-hydroxyspiro[3.3]heptane-1-carboxylate](/img/structure/B2433426.png)

![N-(benzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2433428.png)